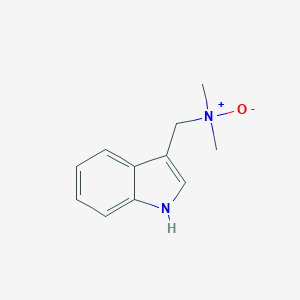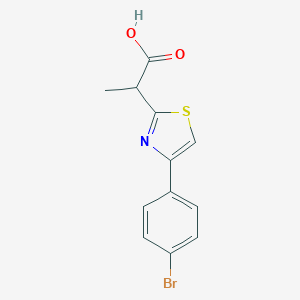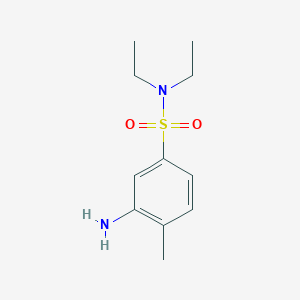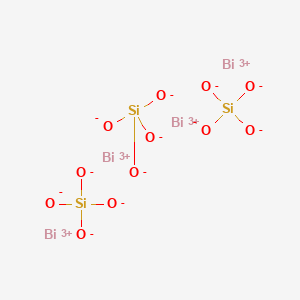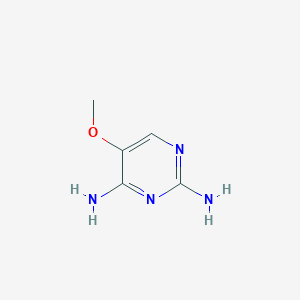
5-Methoxypyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxypyrimidine-2,4-diamine (MPDA) is a heterocyclic compound that has gained significant attention due to its potential applications in the field of medicinal chemistry. It is a pyrimidine derivative that possesses a methyl group and an amino group at positions 5 and 2, respectively, and a methoxy group at position 4. MPDA has been the subject of extensive research due to its diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Wirkmechanismus
The mechanism of action of 5-Methoxypyrimidine-2,4-diamine is not fully understood. However, several studies have suggested that 5-Methoxypyrimidine-2,4-diamine exerts its biological activities by targeting specific signaling pathways. For instance, 5-Methoxypyrimidine-2,4-diamine has been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in inflammation and cancer development. 5-Methoxypyrimidine-2,4-diamine has also been reported to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
5-Methoxypyrimidine-2,4-diamine has been shown to possess diverse biochemical and physiological effects. It has been reported to induce apoptosis and inhibit cell proliferation in cancer cells by targeting specific signaling pathways. 5-Methoxypyrimidine-2,4-diamine has also been shown to possess antimicrobial activity against bacteria, fungi, and viruses. In addition, 5-Methoxypyrimidine-2,4-diamine has been reported to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-Methoxypyrimidine-2,4-diamine has been shown to possess antiviral activity against hepatitis C virus, herpes simplex virus, and human immunodeficiency virus.
Vorteile Und Einschränkungen Für Laborexperimente
5-Methoxypyrimidine-2,4-diamine possesses several advantages and limitations for lab experiments. One of the advantages of 5-Methoxypyrimidine-2,4-diamine is its diverse biological activities, which make it a potential candidate for drug development. 5-Methoxypyrimidine-2,4-diamine is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of 5-Methoxypyrimidine-2,4-diamine is its poor solubility in water, which can make it challenging to work with in certain experiments. In addition, the mechanism of action of 5-Methoxypyrimidine-2,4-diamine is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
Several future directions for research on 5-Methoxypyrimidine-2,4-diamine can be identified. One potential direction is to investigate the structure-activity relationship of 5-Methoxypyrimidine-2,4-diamine and its derivatives to identify more potent and selective compounds. Another direction is to investigate the mechanism of action of 5-Methoxypyrimidine-2,4-diamine in more detail to gain a better understanding of its biological activities. Furthermore, future research can focus on the development of 5-Methoxypyrimidine-2,4-diamine-based drugs for the treatment of cancer, infectious diseases, and inflammatory disorders. Finally, future studies can investigate the pharmacokinetics and pharmacodynamics of 5-Methoxypyrimidine-2,4-diamine to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of 5-Methoxypyrimidine-2,4-diamine can be achieved through various methods, including the reaction of 5-chloropyrimidine-2,4-diamine with sodium methoxide in methanol, or the reaction of 5-aminopyrimidine-2,4-diamine with dimethyl sulfate in the presence of sodium hydroxide. Other methods involve the reaction of 5-hydroxypyrimidine-2,4-diamine with methyl iodide in the presence of potassium carbonate, or the reaction of 5-cyano-2,4-diaminopyrimidine with methanol in the presence of sodium methoxide.
Wissenschaftliche Forschungsanwendungen
5-Methoxypyrimidine-2,4-diamine has been the subject of extensive research due to its diverse biological activities. Several studies have reported the anticancer activity of 5-Methoxypyrimidine-2,4-diamine against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-Methoxypyrimidine-2,4-diamine has been shown to induce apoptosis and inhibit cell proliferation in cancer cells by targeting specific signaling pathways. In addition, 5-Methoxypyrimidine-2,4-diamine has been reported to possess antimicrobial activity against bacteria, fungi, and viruses. It has been shown to inhibit the growth of several bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. 5-Methoxypyrimidine-2,4-diamine has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 5-Methoxypyrimidine-2,4-diamine has been reported to possess antiviral activity against hepatitis C virus, herpes simplex virus, and human immunodeficiency virus.
Eigenschaften
CAS-Nummer |
18588-48-2 |
|---|---|
Produktname |
5-Methoxypyrimidine-2,4-diamine |
Molekularformel |
C5H8N4O |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
5-methoxypyrimidine-2,4-diamine |
InChI |
InChI=1S/C5H8N4O/c1-10-3-2-8-5(7)9-4(3)6/h2H,1H3,(H4,6,7,8,9) |
InChI-Schlüssel |
POKOCGWGFMPTIL-UHFFFAOYSA-N |
SMILES |
COC1=CN=C(N=C1N)N |
Kanonische SMILES |
COC1=CN=C(N=C1N)N |
Synonyme |
Pyrimidine, 2,4-diamino-5-methoxy- (8CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




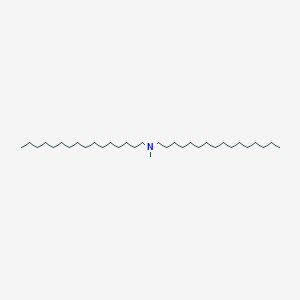
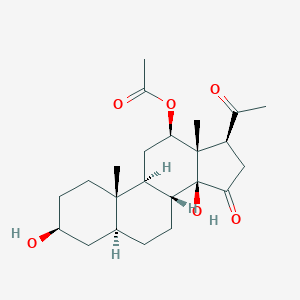
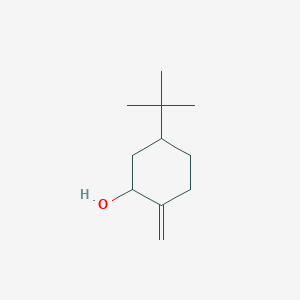

![Heptacyclo[8.6.6.62,9.03,8.011,16.017,22.023,28]octacosa-1,3,5,7,11,13,15,17,19,21,23,25,27-tridecaene](/img/structure/B101243.png)
